1-(2-fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea
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Overview
Description
1-(2-Fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a furan ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 1-(2-fluorophenyl)thiourea, which is then reacted with 1-(furan-2-yl)ethylideneamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid or acetic acid to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
- Oxidation of the furan ring can yield furan-2,3-dione derivatives.
- Reduction of the imine group results in the formation of the corresponding amine.
- Substitution reactions can lead to various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(2-fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea exerts its effects can vary depending on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity, while the thiourea moiety may interact with active sites through hydrogen bonding or covalent interactions.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(2-fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
1-(2-Chlorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Fluorophenyl)-3-(thiourea): Lacks the furan ring and imine group, resulting in different reactivity and applications.
1-(2-Fluorophenyl)-3-({[(Z)-[1-(pyridin-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea: Contains a pyridine ring instead of a furan ring, which can alter its binding properties and biological activity.
These comparisons highlight the unique aspects of this compound, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5OS2/c1-9(12-7-4-8-21-12)17-19-14(23)20-18-13(22)16-11-6-3-2-5-10(11)15/h2-8H,1H3,(H2,16,18,22)(H2,19,20,23)/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIGKSVIXOGVLE-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1F)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=S)NNC(=S)NC1=CC=CC=C1F)/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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